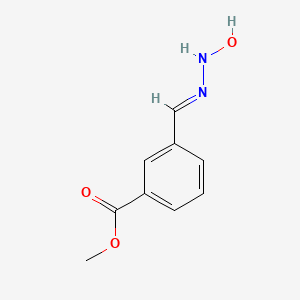

![molecular formula C23H24O13 B12103252 Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoesäure, 4-Hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-Hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano3,2-cbenzopyran-2-yl]methyl ester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Benzoesäurederivate und Pyranstrukturen kombiniert. Diese Verbindung ist für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung erfolgt typischerweise in mehreren Schritten, beginnend mit der Herstellung des Benzoesäurederivats. Der Prozess umfasst die Hydroxylierung und Methylierung von Benzoesäure, gefolgt von der Veresterung mit dem Pyran-Derivat. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Der Prozess ist auf Effizienz, Kosteneffizienz und ökologische Nachhaltigkeit optimiert. Wichtige Schritte umfassen die Reinigung von Zwischenprodukten und dem Endprodukt mithilfe von Techniken wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Methoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führt. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Sie dient als Sonde zur Untersuchung von Enzymaktivitäten und Stoffwechselwegen.

Medizin: Aufgrund ihrer bioaktiven Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen, hat sie potenzielle therapeutische Anwendungen.

Industrie: Sie wird bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Sie kann bestimmte Enzyme hemmen, Rezeptoraktivitäten modulieren und zelluläre Signalwege beeinflussen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem biologischen Kontext ab, in dem sie verwendet wird.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Syringasäure: Eine ähnliche Verbindung mit Hydroxyl- und Methoxygruppen auf der Benzoesäurestruktur.

Vanillinsäure: Ein weiteres Benzoesäurederivat mit ähnlichen funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihrer komplexen Struktur, die mehrere funktionelle Gruppen und einen Pyranring kombiniert. Diese strukturelle Komplexität trägt zu ihrer vielfältigen Reaktivität und einer breiten Palette von Anwendungen bei und unterscheidet sie von einfacheren Benzoesäurederivaten.

Eigenschaften

Molekularformel |

C23H24O13 |

|---|---|

Molekulargewicht |

508.4 g/mol |

IUPAC-Name |

[(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m1/s1 |

InChI-Schlüssel |

GXCBETDJJWPGAQ-GCFZGZLZSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

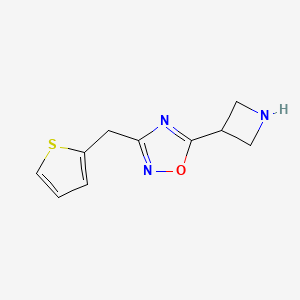

![4-ethyl-4-hydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B12103188.png)

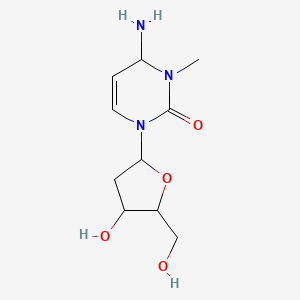

![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)